Computed Lipophilicity (XLogP3-AA) Differentiation vs. the Acetylpiperazine Analog
The 4-ethylpiperazine derivative (target compound) exhibits a computed XLogP3-AA of 2.6, whereas the 4-acetylpiperazine analog (CAS 942003-73-8) has a computed XLogP3-AA of 2.2, indicating a 0.4 log unit increase in lipophilicity conferred by the ethyl substituent [1]. This difference is within a range known to influence passive membrane permeability and CNS distribution.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(4-Acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (CAS 942003-73-8): 2.2 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 0.4 log unit higher lipophilicity predicts improved passive membrane permeability, making the ethylpiperazine analog a preferred starting point for cellular assays requiring intracellular target engagement.
- [1] PubChem. Compound Summary for CID 16935316, 1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone. National Center for Biotechnology Information, 2026. View Source
